5-Methoxy-7-methylindole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by its unique structure that includes a methoxy group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 189.21 g/mol. The compound features a methoxy group at the 5-position, a methyl group at the 7-position, and an aldehyde group at the 3-position of the indole ring. This specific arrangement contributes to its chemical reactivity and biological activity.
Common reagents for these reactions include potassium permanganate for oxidation and halogens or nitrating agents for electrophilic substitutions.
Indole derivatives, including 5-Methoxy-7-methylindole-3-carbaldehyde, are known for their diverse biological activities. They exhibit potential pharmacological properties such as:
The synthesis of 5-Methoxy-7-methylindole-3-carbaldehyde typically involves several methods:
5-Methoxy-7-methylindole-3-carbaldehyde serves multiple purposes in various fields:
Research on interaction studies involving 5-Methoxy-7-methylindole-3-carbaldehyde focuses on its binding affinity with biological targets, including enzymes and receptors. Such studies help elucidate its mechanism of action and therapeutic potential. For instance:
Several compounds share structural similarities with 5-Methoxy-7-methylindole-3-carbaldehyde, each exhibiting unique properties:
| Compound Name | Structure Features | Notable Characteristics |
|---|---|---|
| 5-Methoxyindole | Methoxy group at position 5 | Basic structure without aldehyde functionality |
| 7-Methylindole | Methyl group at position 7 | Lacks methoxy substitution but retains indole core |
| 5-Methoxy-1-methylindole | Methoxy at position 5 and methyl at position 1 | Potentially similar biological activity |
| 7-Bromo-5-methylindole-3-carboxaldehyde | Bromine substituent at position 7 | Different halogen substitution affects reactivity |
The uniqueness of 5-Methoxy-7-methylindole-3-carbaldehyde lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .
The Vilsmeier–Haack reaction remains the cornerstone for introducing the aldehyde group at the 3-position of the indole core. Key optimization parameters include reagent stoichiometry, temperature control, and workup procedures.
The reaction typically employs N-methylformanilide and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which activates the indole ring for electrophilic attack. A study demonstrated that using 2.0 equivalents of Vilsmeier reagent relative to indole (1.0 equivalent) in dimethylformamide (DMF) at 0°C to room temperature achieved a 77% yield of indole-3-carbaldehyde. Temperature modulation is critical: lower temperatures (0–5°C) minimize side reactions such as over-oxidation or polymerization, while higher temperatures (up to 80°C) accelerate sluggish reactions for less reactive substrates.
Table 1: Optimization Parameters in Vilsmeier–Haack Formylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 2.0–3.0 eq. | Maximizes iminium ion formation |
| Reaction Temperature | 0°C to 80°C | Substrate-dependent; higher temps for electron-deficient arenes |
| Solvent | DMF or POCl₃ | Polar aprotic solvents enhance electrophilicity |
Post-reaction hydrolysis with aqueous sodium hydroxide ensures efficient aldehyde liberation while neutralizing excess POCl₃. Recent protocols also emphasize rapid reagent handling due to the hygroscopic nature of the Vilsmeier intermediate.
Regioselective modification of the aldehyde group necessitates tailored catalytic systems. Photoredox catalysis has emerged as a powerful tool for C–H functionalization under mild conditions. For instance, a helical carbenium ion catalyst enabled red-light-mediated (640 nm) formylation of indoles at the 3-position using 2,2-dimethoxy-N,N-dimethylethanamine as a formylating agent, achieving 73% yield. This method avoids harsh reagents and operates at ambient temperature, preserving sensitive functional groups.
Transition metal catalysts, such as palladium complexes, facilitate cross-coupling reactions post-formylation. While direct examples for 5-methoxy-7-methylindole-3-carbaldehyde are limited, analogous indole derivatives undergo Suzuki–Miyaura couplings with aryl boronic acids using Pd(OAc)₂ and SPhos ligands. These systems emphasize ligand selection to enhance regioselectivity and reduce homocoupling byproducts.
Solvent choice profoundly influences indole ring activation by modulating electrophilicity and stabilizing intermediates. DMF serves dual roles as a solvent and reactant in the Vilsmeier–Haack reaction, coordinating with POCl₃ to generate the chloroiminium ion. Comparative studies show that halogenated solvents (e.g., dichloromethane) reduce side reactions in highly electron-rich substrates by stabilizing the iminium intermediate through weak Lewis acid interactions.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Key Advantage |
|---|---|---|---|
| DMF | 36.7 | 77 | Enhances electrophilicity |
| Dichloromethane | 8.93 | 65 | Reduces hydrolysis |
| POCl₃ (neat) | – | 82 | Minimizes solvent interference |
Polar aprotic solvents like DMF improve reagent solubility and stabilize charged intermediates, whereas non-polar solvents may necessitate higher temperatures for comparable yields.
Transitioning from batch to continuous flow reactors addresses scalability challenges in Vilsmeier–Haack reactions. Flow systems enhance heat dissipation during exothermic POCl₃ addition, reducing thermal degradation risks. A prototype setup achieved 85% conversion by maintaining precise residence times (2–5 minutes) and turbulent flow regimes, ensuring uniform mixing. Integrated in-line quenching modules further streamline aldehyde isolation, minimizing manual handling.
Advantages of Flow Systems:
Pilot-scale studies highlight a 40% reduction in reaction time compared to batch methods, underscoring flow chemistry’s potential for industrial adoption.
5-Methoxy-7-methylindole-3-carbaldehyde demonstrates significant tyrosinase inhibitory activity through multiple mechanistic pathways that involve both competitive and mixed-type inhibition patterns [1]. The structural determinants contributing to this inhibitory activity are primarily centered around the indole core system, with the methoxy group at position 5 and the methyl group at position 7 playing crucial roles in enzyme-substrate interactions [2] [3].
The kinetic analysis of indole-3-carbaldehyde derivatives reveals that the aldehyde functional group at position 3 serves as a critical pharmacophore for tyrosinase binding [3]. Compounds containing the indole-3-carbaldehyde scaffold exhibit inhibition constants ranging from nanomolar to low micromolar concentrations, with the most potent derivatives demonstrating inhibition constant values between 70-72 nanomolar [1]. The presence of methoxy substitution enhances the inhibitory potency through increased hydrophobic interactions within the tyrosinase active site [4].
The inhibition kinetics of 5-Methoxy-7-methylindole-3-carbaldehyde follow a competitive inhibition pattern, as demonstrated through Lineweaver-Burk plot analysis [3]. The compound exhibits strong binding affinity to mushroom tyrosinase with binding energies of approximately -7.0 kilocalories per mole, surpassing the binding strength of standard inhibitors such as kojic acid [3]. Molecular docking studies reveal that the compound binds strongly to the copper-containing active site of tyrosinase, with the indole ring positioned parallel to the enzyme's binding pocket [1] [2].
| Parameter | Value | Reference Standard |
|---|---|---|
| Inhibition Constant (Ki) | 0.84 μM | Kojic acid: 16.4 μM |
| Half Maximal Inhibitory Concentration (IC50) | 5.9-6.4 μM | Kojic acid: 16.4 μM |
| Binding Energy | -7.0 kcal/mol | Kojic acid: -5.2 kcal/mol |
The structural determinants analysis indicates that the methoxy group at position 5 contributes to enhanced electron density distribution across the indole ring system, facilitating stronger interactions with the tyrosinase copper centers [1] [2]. The methyl substitution at position 7 provides additional hydrophobic stabilization within the enzyme binding pocket, contributing to the overall binding affinity [4].
The myeloperoxidase inhibitory activity of 5-Methoxy-7-methylindole-3-carbaldehyde operates through a competitive inhibition mechanism that specifically targets the chlorinating activity of the enzyme while preserving its peroxidation function [5] [6]. Indole derivatives demonstrate the ability to accumulate myeloperoxidase in its inactive Compound II form, effectively preventing the production of hypochlorous acid without affecting the enzyme's peroxidase activity [5] [7].
The inhibition mechanism involves the binding of 5-Methoxy-7-methylindole-3-carbaldehyde to the heme iron center of myeloperoxidase, with the indole ring positioned parallel to the enzyme's pyrrole ring structure [7]. The 5-methoxy substituent enhances the compound's reactivity toward myeloperoxidase Compound I, while the reduced reactivity toward Compound II leads to the accumulation of the inactive enzyme form [6] [7].
Spectral analysis demonstrates that indole derivatives including 5-Methoxy-7-methylindole-3-carbaldehyde cause a characteristic spectral shift in myeloperoxidase, indicating the formation of a stable enzyme-inhibitor complex [5]. The inhibition constant values for structurally related indole compounds range from 0.10 to 5.0 micromolar, with methoxy-substituted derivatives showing enhanced potency [6].
| Inhibition Parameter | 5-Methoxy Indole Derivatives | Control Compounds |
|---|---|---|
| IC50 (Chlorination) | 0.10-5.0 μM | Melatonin: 108 μM |
| Competitive Inhibition | Yes | Variable |
| Compound II Accumulation | Significant | Moderate |
The oxidative stress pathway modulation occurs through the selective inhibition of hypochlorous acid production, which represents the primary cytotoxic oxidant generated by activated neutrophils [8] [5]. This selective inhibition preserves the antimicrobial peroxidase activity while reducing tissue damage associated with excessive oxidant production [9] [10].
5-Methoxy-7-methylindole-3-carbaldehyde exhibits significant modulatory effects on cytochrome P450 enzyme systems, particularly affecting the activity profiles of CYP2A6, CYP2C19, and CYP2E1 isoforms [11] [12]. The compound serves as both a substrate and inhibitor for various cytochrome P450 enzymes, demonstrating the complex nature of indole-cytochrome P450 interactions [13].
Cytochrome P450 2A6 demonstrates the highest activity toward indole derivatives, including 5-Methoxy-7-methylindole-3-carbaldehyde, followed by CYP2C19 and CYP2E1 [11]. The metabolic transformation involves oxidation of the indole ring system, leading to the formation of various metabolites including indoxyl, isatin, and oxindole derivatives [11] [12]. The methoxy substitution at position 5 influences the metabolic pathway by altering the electron density distribution and affecting the site of cytochrome P450-mediated oxidation [13].
The inhibitory effects on cytochrome P450 enzymes occur through competitive inhibition mechanisms, with inhibition constant values varying depending on the specific isoform involved . In vitro assays demonstrate that tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate, a structurally related compound, can inhibit certain cytochrome P450 enzymes that are critical for drug metabolism .
| CYP Isoform | Activity Level | Primary Metabolites | Inhibition Type |
|---|---|---|---|
| CYP2A6 | High | Indigo, Indirubin | Competitive |
| CYP2C19 | Moderate | Oxindole | Mixed |
| CYP2E1 | Moderate | Indoxyl | Competitive |
The metabolic landscape modulation extends to the tryptophan metabolic pathway, where 5-methoxy indole derivatives interact with cytochrome P450 1A1 and 1B1 isoforms [13]. These interactions influence the production of biologically active metabolites and affect downstream signaling pathways involved in immune responses and cellular metabolism [13].
5-Methoxy-7-methylindole-3-carbaldehyde demonstrates significant effects on intracellular signaling pathways in melanoma cell models, particularly targeting the PI3K/AKT/mTOR pathway and influencing melanocyte proliferation and survival mechanisms [15] [16]. The compound's effects on melanoma cells involve multiple signaling cascades that regulate cell cycle progression, apoptosis, and metastatic potential [17] [16].
The compound influences the PI3K/AKT signaling pathway, which is hyperactivated in approximately 70% of melanomas due to PTEN loss and AKT3 amplification [16]. Indole derivatives, including 5-Methoxy-7-methylindole-3-carbaldehyde, modulate this pathway through interactions with key regulatory proteins and influence the phosphorylation status of AKT and its downstream targets [15] [16].
The disruption of mTOR complex activity represents a critical mechanism by which the compound affects melanoma cell proliferation [16]. The modulation of mTORC1 and mTORC2 complexes leads to altered protein synthesis and cell growth regulation, contributing to the compound's antiproliferative effects [17].
| Signaling Target | Effect | Mechanism | Cell Line Model |
|---|---|---|---|
| PI3K/AKT | Inhibition | Competitive binding | B16F10 |
| mTOR Complex | Disruption | Protein synthesis inhibition | Various |
| Cell Cycle | G2/M Arrest | Microtubule disruption | K562 |
The compound affects the microphthalmia-associated transcription factor (MITF) signaling pathway, which serves as a master regulator of melanocyte biology and melanoma progression [16]. MITF coordinates multiple cellular processes including proliferation, survival, metastasis, and phenotypic plasticity in melanoma cells [16]. The modulation of MITF expression levels by 5-Methoxy-7-methylindole-3-carbaldehyde influences the balance between proliferative and invasive phenotypes in melanoma cells [16].
The compound's effects on cyclooxygenase-2 (COX-2) expression represent another critical mechanism of action in melanoma models [18]. 5-methoxy indole metabolites control COX-2 expression at the transcriptional level, leading to reduced inflammation and decreased metastatic potential [18]. This mechanism involves the inhibition of p300 histone acetyltransferase and nuclear factor-kappa B activation, resulting in suppressed transcription of pro-inflammatory and metastasis-promoting genes [18].